molecular formula C19H22N3O3+ B493109 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate

3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate

Katalognummer: B493109
Molekulargewicht: 340.4g/mol
InChI-Schlüssel: JBRPFVIFLOTNGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzimidazole ring, a phenyl group, and a carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate typically involves multiple steps. One common method includes the reaction of 1,3-dimethylbenzimidazole with a suitable phenol derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with dimethylcarbamoyl chloride in the presence of a base to yield the final product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [3-[(1,3-dimethylbenzimidazol-2-yl)methoxy]phenyl] N,N-dimethylcarbamate
  • [3-[(1,3-dimethylbenzimidazol-4-yl)methoxy]phenyl] N,N-dimethylcarbamate
  • [3-[(1,3-dimethylbenzimidazol-5-yl)methoxy]phenyl] N,N-dimethylcarbamate

Uniqueness

Compared to similar compounds, 3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate exhibits unique properties due to the specific positioning of the benzimidazole ring and the carbamate group. This unique structure contributes to its distinct reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C19H22N3O3+

Molekulargewicht

340.4g/mol

IUPAC-Name

[3-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methoxy]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C19H22N3O3/c1-20(2)19(23)25-15-9-7-8-14(12-15)24-13-18-21(3)16-10-5-6-11-17(16)22(18)4/h5-12H,13H2,1-4H3/q+1

InChI-Schlüssel

JBRPFVIFLOTNGV-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2[N+](=C1COC3=CC(=CC=C3)OC(=O)N(C)C)C

Kanonische SMILES

CN1C2=CC=CC=C2[N+](=C1COC3=CC(=CC=C3)OC(=O)N(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.